N-Amyl-N-nitrosourethane
Description
Historical Context of N-Nitroso Compound Investigation
The investigation of N-nitroso compounds dates back over a century, but their toxicological properties remained largely unknown until more recently. A pivotal moment in this area of research was the recognition of the carcinogenic potential of N-nitrosodimethylamine (NDMA). This discovery spurred a comprehensive exploration into the relationship between the chemical structures of various N-nitroso compounds and their carcinogenic activities.
Early studies in the mid-20th century established that these compounds could induce tumors in laboratory animals, leading to a deeper investigation of their mechanisms of action. Researchers like Hirose, Maekawa, Kamiya, and Odashima have contributed significantly to this field by examining the carcinogenic effects of various N-alkyl-N-nitrosourethanes. Their work, along with others, has demonstrated that minor alterations in the chemical structure of these compounds can lead to profound differences in their target organ specificity. epa.gov This foundational research paved the way for the use of specific N-nitroso compounds, such as N-Amyl-N-nitrosourethane, as tools in experimental pathology to induce tumors in a controlled manner and study the process of carcinogenesis.
Genotoxic carcinogens, a category that includes this compound, are understood to interact with DNA in the cells of target organs. oup.com This interaction, often through the alkylation of DNA bases or the formation of DNA adducts, can result in DNA damage and subsequently lead to irreversible genetic alterations. oup.com This mechanistic understanding underscores the importance of studying these compounds to model and investigate the molecular events that drive cancer development.
Academic Significance of this compound in Experimental Pathology
This compound (ANUR) has proven to be a valuable compound for researchers studying the induction and progression of tumors, particularly in the upper digestive tract of animal models. nih.govca.gov Its significance lies in its ability to reliably induce tumors in specific organs, providing a consistent model for investigating carcinogenesis.
Studies utilizing female Donryu rats have been particularly insightful. nih.govnih.gov In these experiments, the continuous oral administration of ANUR in drinking water has been shown to induce a high incidence of tumors in the oral cavity, pharynx, and esophagus. nih.govnih.gov This organ specificity makes ANUR a useful tool for studying the pathological changes that occur in these specific tissues during tumor development.
The dose-dependent effects of this compound have also been a key area of investigation. Research has demonstrated a clear relationship between the concentration of ANUR administered and the incidence and location of tumors. nih.gov This allows for controlled studies on how varying levels of a carcinogenic insult can influence tumor development, providing valuable data for understanding dose-response relationships in carcinogenesis.
The following interactive data tables summarize findings from key research on the carcinogenic effects of this compound in female Donryu rats.
Table 1: Tumor Incidence in Female Donryu Rats with Oral Administration of 400 ppm this compound
| Organ | Tumor Incidence (%) |
| Oral cavity and pharynx | 93% |
| Esophagus | 98% |
| Forestomach | 78% |
| Duodenum | 0% |
Data from a study on the carcinogenic effect of N-amyl-N-nitrosourethan in female Donryu rats. nih.gov
Table 2: Dose-Effect Relationship of this compound on Tumor Induction in the Upper Digestive Tract of Female Donryu Rats
| Concentration (ppm) | Oral Cavity and/or Pharynx Tumor Incidence (%) | Esophagus Tumor Incidence (%) | Forestomach Tumor Incidence (%) |
| 400 | 93 | 98 | 78 |
| 200 | Not specified | Not specified | Not specified |
| 100 | Not specified | Not specified | Not specified |
Note: While the study established a dose-dependent relationship, specific percentage breakdowns for the 200 and 100 ppm concentrations were not provided in the abstract. nih.gov The study did confirm that the incidence of tumors was nearly 100% in all groups treated with ANUR. nih.gov
Structure
3D Structure
Properties
CAS No. |
64005-62-5 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl N-nitroso-N-pentylcarbamate |
InChI |
InChI=1S/C8H16N2O3/c1-3-5-6-7-10(9-12)8(11)13-4-2/h3-7H2,1-2H3 |
InChI Key |
QKACYYADMAYIDQ-UHFFFAOYSA-N |
SMILES |
CCCCCN(C(=O)OCC)N=O |
Canonical SMILES |
CCCCCN(C(=O)OCC)N=O |
Other CAS No. |
64005-62-5 |
Synonyms |
ANUR N-amyl-N-nitrosourethane |
Origin of Product |
United States |
Molecular Mechanisms of Biological Interaction
Alkylating Properties and Electrophilic Reactivity
N-nitroso compounds, including N-Amyl-N-nitrosourethane, are known for their capacity to act as alkylating agents. wikipedia.orgcymitquimica.com This reactivity stems from their chemical structure, which allows for the generation of electrophilic species that can readily react with nucleophilic sites in biological molecules. cymitquimica.comiarc.fr The process is not direct; rather, these compounds typically require metabolic activation or spontaneous decomposition to form the ultimate reactive intermediates. epa.gov For nitrosamides like this compound, this activation can lead to the formation of a diazoalkane or a carbonium ion, which are highly electrophilic.
The length of the alkyl chain, in this case, the amyl group, can influence the specifics of the alkylation process. Longer alkyl chains can affect the stability and reactivity of the resulting electrophile. asm.org For instance, alkyl groups with more than two carbons can undergo intramolecular rearrangements, such as a shift from a primary to a more stable secondary carbonium ion, before reacting with DNA. asm.org This can result in the formation of branched alkyl adducts on the DNA backbone. asm.org
DNA Adduct Formation and Genomic Alterations
The primary target for the electrophilic species generated from this compound is the genetic material of the cell, DNA. oup.com The covalent binding of these alkylating agents to DNA results in the formation of DNA adducts, which are considered a critical initial step in the process of chemical carcinogenesis. nih.govresearchgate.net
Alkylating agents can attack various nucleophilic centers within the DNA molecule. While the specific adducts formed by this compound are not extensively detailed in the provided search results, research on related N-nitroso compounds provides insight into the likely targets. Common sites of alkylation include the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, as well as the phosphate (B84403) backbone. asm.org
Key alkylation products that have been identified for other nitrosamines and nitrosoureas, and are likely relevant to this compound, include:
O⁶-alkylguanine: This is considered a particularly important pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. ucl.ac.uk
N⁷-alkylguanine: Often the most abundant adduct formed. mdpi.com
O⁴-alkylthymine: This lesion can cause T to C transitions by pairing with guanine (B1146940) instead of adenine. ucl.ac.uk
Phosphate-triesters: Alkylation can also occur on the phosphate groups of the DNA backbone. asm.org
The formation of these adducts alters the chemical structure of DNA, creating lesions that can interfere with normal cellular processes.
The presence of DNA adducts can significantly impede the processes of DNA replication and transcription. nih.gov DNA polymerases may stall at the site of an adduct, or they may bypass the lesion in an error-prone manner, leading to the incorporation of incorrect nucleotides. nih.gov This infidelity in replication is a primary mechanism by which N-nitroso compounds induce mutations. nih.gov
For example, certain O⁶-alkyl-dG adducts have been shown to moderately or strongly block DNA replication. nih.gov When bypass does occur, it often leads to specific types of mutations, most commonly G to A transitions. nih.gov This disruption of the fidelity of DNA replication and transcription is a key contributor to the genotoxic effects of these compounds.
Specific DNA Alkylation Sites
Molecular Pathways of Cellular Response
Cells possess sophisticated mechanisms to deal with DNA damage. The formation of adducts by this compound triggers these cellular response pathways.
The cell's primary defense against DNA alkylation damage is a suite of DNA repair enzymes. The DNA damage response (DDR) is a signal transduction pathway that detects the damage, signals its presence, and promotes its repair.
One critical repair protein is O⁶-alkylguanine-DNA alkyltransferase (AGT) , which directly reverses the alkylation at the O⁶ position of guanine by transferring the alkyl group to one of its own cysteine residues. iarc.fr Other repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are also involved in removing various types of DNA adducts. The efficiency of these repair systems can significantly influence the ultimate biological consequences of exposure to alkylating agents. asm.org
If the DNA damage is too extensive to be repaired, or if the repair mechanisms are overwhelmed, the cell may initiate programmed cell death, or apoptosis. nih.gov This is a crucial protective mechanism to eliminate cells with potentially harmful mutations, thereby preventing their proliferation and the potential for tumor development. nih.gov The tumor suppressor protein p53 plays a significant role in this process by activating the apoptotic pathway in response to DNA damage. nih.gov
DNA Damage Response and Repair Mechanisms
: Protein and RNA Interactions
The biological activity of this compound, like other N-nitroso compounds, is fundamentally linked to its ability to act as an alkylating agent. This process involves the transfer of its amyl group to nucleophilic centers within critical cellular macromolecules, including proteins and ribonucleic acid (RNA). While N-nitrosamines often require metabolic activation to exert their effects, compounds in the nitrosamide class, which includes N-nitrosourethanes, are generally considered direct-acting alkylating agents that may not require enzymatic conversion to become reactive. epa.govdss.go.th
Protein Interactions
The interaction of this compound with proteins is a key aspect of its molecular mechanism. These interactions can lead to structural and functional alterations of the proteins, potentially disrupting normal cellular processes. Research indicates that N-nitroso compounds can alkylate proteins, and their reactive metabolites are capable of this action. dss.go.thca.gov
A significant target for alkylation within proteins are thiol groups, such as those found in the amino acid cysteine. asm.org The interaction with cysteine residues can lead to the formation of S-nitrosothiol intermediates. ahajournals.org Such modifications can have profound consequences, including the potential inhibition of protein biosynthesis. aston.ac.uk The enzymatic systems responsible for metabolizing foreign compounds are also potential targets, which could explain the tissue-specific effects observed with different N-nitroso compounds. epa.gov
RNA Interactions
This compound can also directly interact with RNA molecules. The mechanism of this interaction is primarily through alkylation of the purine or pyrimidine bases of the RNA strand. dss.go.thaston.ac.uk This covalent modification can disrupt the structure and function of various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), thereby affecting the fidelity of genetic information transfer and protein synthesis.
Summary of Molecular Interactions
The following table summarizes the key molecular interactions of this compound and related N-nitroso compounds with proteins and RNA based on available research findings.
| Interacting Macromolecule | Target Site/Residue | Type of Interaction | Potential Biological Consequence |
| Protein | Cysteine Residues (Thiol Groups) | Alkylation / Nitrosylation | Formation of S-nitrosothiols, Altered Protein Function asm.orgahajournals.org |
| General Nucleophilic Sites | Alkylation | Inhibition of Protein Biosynthesis, Enzyme Inactivation ca.govaston.ac.uk | |
| RNA | Guanine (N7 position) | Alkylation | Disruption of RNA structure and function dss.go.th |
| Purine/Pyrimidine Bases | Alkylation | Interference with genetic information transfer aston.ac.uk | |
| Oxygen Atoms | Alkylation | Altered base pairing and RNA secondary structure dss.go.th |
Metabolic Activation and Biotransformation Pathways
Enzymatic Biotransformation Systems (e.g., Cytochrome P450 Enzymes)
The biological activity of many N-nitroso compounds, including nitrosamines and nitrosourethanes, is not inherent to the parent molecule but is a consequence of metabolic activation. epa.gov This bioactivation is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases found in high concentrations in the liver and other tissues. epa.govepa.govresearchgate.net These enzymes catalyze the oxidation of xenobiotics, often as a first step in detoxification, but in the case of nitrosamines, this can lead to the formation of reactive, alkylating intermediates. ucl.ac.uk
The metabolism of N-nitrosodialkylamines generally begins with an α-hydroxylation reaction, where a hydrogen atom on the carbon adjacent to the N-nitroso group is replaced with a hydroxyl group. ucl.ac.uk This initial step is catalyzed by CYP enzymes and is crucial for the subsequent breakdown of the molecule. For asymmetrical nitrosamines, the specific CYP isozyme involved can influence which alkyl chain is hydroxylated, affecting the compound's organ-specific toxicity. ucl.ac.uknih.gov
While direct metabolic studies on N-Amyl-N-nitrosourethane are scarce, the enzymatic pathways can be inferred from related N-nitroso compounds. The metabolism of nitrosamines with varying alkyl chain lengths has been shown to be dependent on specific CYP isozymes. nih.govnih.gov For instance, nitrosamines with shorter alkyl chains are primarily activated by CYP2E1, whereas the contribution of CYP2A6 increases with the length of the alkyl chain. nih.govnih.gov For N-nitrosodibutylamine (NDBA), which has a butyl group, CYP1A1 plays a major role in its metabolic activation. nih.gov Given its amyl (pentyl) group, it is plausible that the metabolism of this compound is also catalyzed by these or other P450 isoforms, such as members of the CYP2B subfamily, which are known to metabolize oesophagus-selective nitrosamines. ucl.ac.uk
The process is NADPH-dependent and requires oxygen. ucl.ac.uknih.gov Following α-hydroxylation, the resulting intermediate is unstable and decomposes to yield an aldehyde (from the amyl chain) and a reactive alkylating species derived from the ethylurethane portion of the molecule. It is this electrophilic agent that can interact with cellular macromolecules.
Table 1: Key Cytochrome P450 Isozymes in N-Alkylnitrosamine Metabolism
| CYP Isozyme | Substrate Examples (N-Nitrosamines) | Primary Role | Citation |
|---|---|---|---|
| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA) | Activation of short-chain nitrosamines. | nih.govnih.gov |
| CYP2A6 | N-nitrosodiethylamine (NDEA), N-nitrosomethylbutylamine (NMBA) | Activation of medium- to long-chain nitrosamines. | nih.govnih.gov |
| CYP1A1 | N-nitrosodibutylamine (NDBA) | Activation of longer-chain nitrosamines. | nih.gov |
| CYP2B Subfamily | N-nitrosomethyl-n-butylamine | Metabolism of certain asymmetrical nitrosamines. | ucl.ac.uk |
Non-Enzymatic Decomposition Mechanisms
Separate from enzymatic action, N-nitrosourethanes are chemically reactive compounds that can undergo non-enzymatic decomposition. healthycanadians.gc.ca These compounds are known to be unstable under various conditions, including neutral or basic aqueous solutions. healthycanadians.gc.ca The decomposition can lead to the formation of reactive electrophilic intermediates capable of alkylating cellular components. healthycanadians.gc.ca
One significant non-enzymatic pathway involves the interaction of N-alkyl-N-nitrosourethanes with thiols, such as the amino acid cysteine. ahajournals.org This reaction can facilitate the breakdown of the nitrosourethane. Additionally, nitrosamides and related compounds like nitrosourethanes can decompose under acidic conditions to yield nitrous acid. epa.govhealthycanadians.gc.ca The stability of nitrosamines is generally higher, but they can undergo photodecomposition when exposed to UV light. epa.gov
Endogenous Formation from Precursor Compounds
N-nitroso compounds can be formed endogenously within the human body, most notably in the acidic environment of the stomach. ucl.ac.ukdfg.de This synthesis requires the presence of precursor compounds: a nitrosatable amine or amide and a nitrosating agent. epa.gov For this compound, the precursors would be N-amylurethane and a nitrosating agent like nitrite (B80452).
Nitrite is commonly formed from the bacterial reduction of dietary nitrate, a process that occurs in the oral cavity. ucl.ac.uk Saliva contains significant levels of nitrite, which is then swallowed. ucl.ac.uk In the stomach's acidic milieu (low pH), nitrite is converted to more potent nitrosating species such as nitrous anhydride (B1165640) (N₂O₃). epa.gov These agents can then react with secondary amines or amides present from food, drugs, or other sources to form N-nitroso compounds. ucl.ac.ukdfg.de Therefore, the ingestion of nitrate-rich foods along with sources of N-amylurethane could theoretically lead to the in-vivo formation of this compound.
Influences on Metabolic Fate in Biological Systems
The metabolic fate of this compound is not fixed but is influenced by a range of factors that can enhance or inhibit its formation and biotransformation.
Inhibitors and Accelerators of Nitrosation: The endogenous formation of N-nitroso compounds can be significantly reduced by the presence of inhibitors. Ascorbic acid (Vitamin C) is a well-documented inhibitor that acts by rapidly reducing the nitrosating agents, thereby preventing them from reacting with amines or amides. dfg.denih.goviarc.fr Conversely, certain substances can accelerate nitrosation. For example, thiocyanate, which can be present in the saliva of smokers, is known to catalyze the reaction. ucl.ac.uk
Chemical Structure: Minor changes in the chemical structure of nitrosamines can have profound effects on their biological activity and metabolic fate. epa.gov For example, a study in rats found that while N-ethyl-N-nitrosourethane frequently induced duodenal lesions, this compound was reported to be ineffective under the same conditions. ethernet.edu.et This suggests that the longer amyl chain significantly alters the compound's absorption, distribution, metabolic activation, or interaction with cellular targets compared to the ethyl analogue.
Tissue-Specific Enzyme Expression: The organotropism, or tendency of a chemical to affect a specific organ, of nitrosamines is largely determined by the distribution of the specific CYP enzymes capable of metabolizing them. ucl.ac.uk The liver has the highest general capacity for metabolizing foreign compounds, but other tissues, like the oesophagus or lungs, may express unique P450s that selectively activate certain nitrosamines. epa.govucl.ac.uk
Competition and Induction: The presence of other xenobiotics can influence metabolism. If two compounds are metabolized by the same CYP isozyme, they may compete, potentially reducing the rate of activation of one or both. Furthermore, exposure to certain chemicals (inducers) can increase the expression of specific CYP enzymes, enhancing the metabolic rate of their substrates. nih.govnih.gov
Table 2: Factors Influencing the Metabolism of N-Nitroso Compounds
| Factor | Effect | Mechanism / Example | Citation |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | Inhibition | Reduces nitrosating agents, preventing endogenous formation. | ucl.ac.ukdfg.denih.gov |
| Thiocyanate | Acceleration | Catalyzes the nitrosation reaction, particularly in saliva. | ucl.ac.uk |
| pH | Influence | Acidic conditions (e.g., in the stomach) promote endogenous formation. | epa.govucl.ac.uk |
| Alkyl Chain Length | Altered Activity | This compound was ineffective while the N-ethyl analogue was active. | ethernet.edu.et |
| Enzyme Distribution | Organ Specificity | Tissue-specific expression of CYP450s determines where metabolic activation occurs. | ucl.ac.uk |
Pathobiological Induction and Progression in Experimental Systems
Induction of Neoplastic Lesions in Animal Models
Organ and Tissue Tropism in Various Species
The administration of N-amyl-N-nitrosourethane and related N-nitroso compounds to experimental animals has demonstrated a distinct pattern of organ and tissue susceptibility to tumor development. The primary targets for the carcinogenic action of these compounds are often located in the upper digestive tract. jst.go.jp
In female Donryu rats, for instance, N-ethyl- and N-amyl-N-nitrosourethanes have been shown to induce tumors. oup.com Studies involving similar compounds, such as N-methyl-N-nitrosourethane, have revealed that the main target organs are consistently the upper digestive tract, including the forestomach, esophagus, and the oral cavity/pharynx. jst.go.jp This organ-specific carcinogenicity is a characteristic feature of many N-nitroso compounds. jst.go.jpepa.gov
Research has also pointed to the induction of tumors in other locations. For example, N-nitroso-n-pentylurea, a related compound, has been reported to induce tumors in the forestomach, thyroid, and lungs in male rats. ca.gov Some studies have also noted the development of mesotheliomas and skin tumors. ca.gov Furthermore, investigations with N-carboxymethyl-N-nitrosourea in female Donryu rats have shown the induction of tumors in the small intestine and mammary gland. ca.gov The specific site of tumor development can be influenced by factors such as the animal species, strain, and the specific chemical administered. epa.gov
Table 1: Organ Tropism of this compound and Related Compounds in Rodents
| Compound | Species/Strain | Primary Target Organs | Other Affected Organs |
|---|---|---|---|
| This compound | Donryu Rat (female) | Upper Digestive Tract | Not specified |
| N-Nitroso-n-pentylurea | Rat (male) | Forestomach | Thyroid, Lung, Mesothelium, Skin |
| N-Carboxymethyl-N-nitrosourea | Donryu Rat (female) | Small Intestine, Mammary Gland | Not specified |
| N-Methyl-N-nitrosourethane | ACI and Donryu Rats (female) | Forestomach, Esophagus, Oral Cavity/Pharynx | Not specified |
Histopathological Characteristics of Induced Lesions
The tumors induced by this compound and its analogs are predominantly of epithelial origin. In the upper digestive tract, the induced tumors are histologically characterized as squamous cell papillomas and squamous cell carcinomas. jst.go.jp These lesions exhibit features of malignancy, including cellular atypia and invasion into surrounding tissues. In studies with related compounds, the forestomach tumors have been described as multiple polypoid or cauliflower-shaped growths. oup.com
Cellular and Molecular Events in Pathogenesis
Mutational Spectra (e.g., H-ras, p53 gene alterations)
The carcinogenic effects of N-nitroso compounds are linked to their ability to induce genetic alterations in susceptible cells. Studies on forestomach tumors induced by genotoxic carcinogens like N-methylnitrosourethane (MNUR) in F344 rats have revealed a high frequency of mutations in the H-ras gene and a relatively lower frequency of mutations in the p53 gene. oup.com
A significant portion of the H-ras gene mutations are G→A transitions, particularly in codons 7 and 12 of exon 1. oup.com This specific type of mutation is consistent with the known mechanism of action of alkylating agents like N-nitroso compounds, which can lead to the formation of O6-methylguanine in DNA. oup.com This adduct can be misrepaired, resulting in the observed G to A base substitutions. oup.com While H-ras mutations are common, alterations in the p53 gene are observed less frequently in these tumors. oup.com It is noteworthy that in some experimental models of stomach cancer induced by N-methyl-N-nitrosourea (MNU), mutations in ras and p53 genes were found to be rare, suggesting that these specific genes may not always be the primary drivers of carcinogenesis in all contexts. nih.gov
Gene Expression Modulation
Beyond direct gene mutations, exposure to these carcinogens can also lead to changes in gene expression. In forestomach tumors induced by genotoxic carcinogens, there is a noted overexpression of cyclin D1 and p53 proteins. oup.com Cyclin D1 is a key regulator of the cell cycle, and its overexpression can lead to uncontrolled cell proliferation, a hallmark of cancer. The overexpression of p53 protein, despite the relatively low frequency of mutations, may indicate a cellular stress response or a dysfunctional p53 pathway.
The metabolism of N-nitroso compounds, which is crucial for their carcinogenic activity, is mediated by cytochrome P450 (P450) enzymes. ucl.ac.uk The expression of specific P450 isozymes in different tissues can influence the organotropism of these carcinogens. ucl.ac.uk For example, the susceptibility of the rat esophagus to certain nitrosamines is linked to the presence of particular P450 enzymes capable of metabolizing them into DNA-damaging agents. ucl.ac.uk Furthermore, nitrogen-containing compounds can act as signals that modulate the expression of a wide array of genes involved in various cellular processes, including metabolism and growth. nih.govnih.gov
Quantitative Aspects of Biological Induction in Experimental Models
Studies have provided quantitative data on the tumor-inducing capacity of N-nitroso compounds. For instance, in female Donryu rats administered N-methyl-N-nitrosourethane in their drinking water, tumor incidence reached nearly 100% across different dose groups. jst.go.jp While the incidence was consistently high, the time to tumor development (mean survival time) was dose-dependent. jst.go.jp
In a study with N-carboxymethyl-N-nitrosourea in female Donryu rats, there was a clear dose-response relationship for the induction of intestinal tumors. ca.gov The incidence of intestinal adenomas and adenocarcinomas increased significantly with higher doses of the carcinogen. ca.gov Similarly, mammary gland tumors, primarily fibroadenomas, were also induced, with a significant increase in incidence at low and mid-dose levels. ca.gov
Table 2: Incidence of Tumors in Female Donryu Rats Treated with N-Carboxymethyl-N-nitrosourea
| Dose Level | Intestinal Tumor Incidence (Adenomas/Adenocarcinomas) | Mammary Gland Tumor Incidence (Fibroadenomas, etc.) |
|---|---|---|
| Control | 0/36 | 9/36 |
| Low-dose | 5/40 | 28/40 (p<0.01) |
| Mid-dose | 19/38 (p<0.01) | 30/38 (p<0.01) |
| High-dose | 27/34 (p<0.01) | 11/34 |
Genotoxic and Mutagenic Potency
In Vitro Mutagenicity Assays (e.g., Bacterial Reverse Mutation Tests, Chromosomal Aberration Tests)
In vitro assays are essential primary screening tools to identify agents that can cause genetic damage. eurofins.de These tests expose isolated cells or microorganisms to a chemical to determine its mutagenic potential. eurofins.de
Bacterial Reverse Mutation Test
The bacterial reverse mutation test, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.au It utilizes specific strains of bacteria, such as Salmonella typhimurium or Escherichia coli, which have mutations in genes required to synthesize an essential amino acid (e.g., histidine). eurofins.com.aufda.gov The test detects mutations that revert the original mutation, allowing the bacteria to grow in a medium lacking that amino acid. eurofins.com.au A positive result indicates that the substance can induce point mutations, such as base substitutions or frameshifts. fda.gov
N-Amyl-N-nitrosourethane has been evaluated in a bacterial reverse mutation assay using Salmonella strains. The results of this test were negative, suggesting that under the specific test conditions, the compound does not induce gene mutations in these bacteria. j-ems.org
Chromosomal Aberration Tests
Chromosomal aberration tests are designed to identify agents that cause structural changes to chromosomes (clastogenesis) in cultured mammalian cells. eurofins.deoecd.org These structural changes can include breaks, deletions, or rearrangements of chromosomes. The assay involves exposing cell cultures to the test substance, both with and without a metabolic activation system (S9 mix), and then analyzing metaphase cells for chromosomal damage. oecd.org
In contrast to the negative Ames test result, this compound tested positive in an in vitro chromosomal aberration test using a Chinese Hamster Lung (CHL/IU) cell line. j-ems.org The test was conducted without metabolic activation and showed a significant, dose-dependent increase in chromosomal aberrations. j-ems.org This positive result indicates that this compound is capable of inducing structural chromosomal damage in mammalian cells. j-ems.org
| Assay | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Bacterial Reverse Mutation Test | Salmonella typhimurium | Not specified | Negative | j-ems.org |
| Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) Cells | Without S9 mix | Positive | j-ems.org |
In Vivo Genotoxicity Assessment in Experimental Organisms
In vivo studies involve the administration of a substance to whole living organisms, typically rodents, to evaluate its genotoxic and carcinogenic effects within a complex biological system. These studies provide critical information on absorption, distribution, metabolism, and excretion, which influence a chemical's ability to exert a toxic effect on target organs. nih.gov
Research on this compound in experimental animals has demonstrated its carcinogenic potential. oup.com One study investigated the carcinogenic effect of the compound on female Donryu rats. oup.com The findings from this research classify this compound as a carcinogen in this animal model. oup.com However, the carcinogenic activity can be organ-specific. For instance, one study noted that while N-ethyl-N-nitrosourethane induced duodenal lesions with high frequency in rats, this compound was reported to be ineffective in inducing these specific lesions. ethernet.edu.et
| Organism | Finding | Affected Organs/Tissues | Source |
|---|---|---|---|
| Female Donryu Rats | Demonstrated carcinogenic effect | Not specified in abstract | oup.com |
| Rats | Ineffective in inducing duodenal lesions | Duodenum | ethernet.edu.et |
Relationship between Genotoxicity and Neoplastic Transformation
Genotoxicity is a key mechanism through which many chemical carcinogens initiate the process of neoplastic transformation, or the conversion of normal cells into cancerous ones. ca.govnih.gov Genotoxic carcinogens are compounds that directly interact with DNA, forming adducts or causing other forms of damage like strand breaks and chromosomal aberrations. oup.comnih.gov If this DNA damage is not properly repaired by the cell's repair mechanisms, it can lead to permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, which control cell growth and division. oup.com
The evidence for this compound aligns with this model. Its positive result in the in vitro chromosomal aberration test demonstrates a clear genotoxic effect at the chromosomal level. j-ems.org This ability to damage chromosomes is a plausible mechanism for the carcinogenic effects observed in in vivo animal studies. oup.com The induction of tumors in rats provides direct evidence of its ability to cause neoplastic transformation. oup.com Therefore, this compound is considered a genotoxic carcinogen, meaning its carcinogenic activity is directly linked to its ability to damage the genetic material of cells. oup.com
Experimental Model Systems for N Amyl N Nitrosourethane Research
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of N-Amyl-N-nitrosourethane, particularly its carcinogenic potential in a whole-organism context. These studies allow for the examination of organ-specific toxicity and tumor development over time.
Rodents are the most extensively used animal models in N-nitroso compound research due to their relatively short lifespan, well-characterized genetics, and the ability to develop tumors that are histopathologically similar to human cancers.
Rat Models: Various rat strains have been employed in carcinogenicity studies of N-nitroso compounds.
Donryu Rats: Female Donryu rats have been used to study the carcinogenic effects of N-ethyl- and N-amyl-N-nitrosourethanes. nihs.go.jpoup.comnih.gov
Fischer 344 (F344) Rats: This inbred strain is frequently used in long-term carcinogenicity bioassays by the National Toxicology Program (NTP). oup.comca.gov Male F344 rats were used in studies investigating forestomach tumors induced by compounds like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-methylnitrosourethane (MNUR). oup.com
MRC Wistar Rats: Male MRC Wistar rats were utilized in a 74-week drinking water study to assess the carcinogenicity of N-carboxymethyl-N-nitrosourea (CMNU). ca.gov
Sprague-Dawley Rats: This outbred stock is also used in toxicological research. hesiglobal.org
WBN/Kob Rats: This strain, which spontaneously develops chronic pancreatitis, has been used as a model to study pancreatic function and carcinogenesis. researchgate.net
Mouse Models:
B6C3F1 Mice: A hybrid strain commonly used in NTP carcinogenicity studies. ca.govtoxplanet.com
Swiss Mice: Utilized in a tumor induction study with N-amylhydrazine hydrochloride. toxplanet.com
The choice of rodent model can significantly influence the outcome of carcinogenicity studies, as different strains exhibit varying susceptibilities to tumor induction in different organs. nih.gov For instance, the esophagus is a common target for N-nitroso compounds in rats, whereas this is not the case in hamsters. nih.gov
Syrian Golden Hamsters: These animals serve as an important comparative model to rats. nih.gov They are particularly susceptible to pancreas duct tumors induced by certain nitrosamines, a phenomenon not observed in rats. nih.gov Hamsters have also been used to study the carcinogenicity of N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU), with the forestomach being a principal site of tumor development. nih.gov
Fish: While less common for this compound specifically, fish models, such as the rainbow trout, have been used in carcinogenicity studies of other N-nitroso compounds like N-nitrosodiethylamine (NDEA). nih.gov
The use of multiple vertebrate models helps in understanding the species-specific differences in metabolism and carcinogenic response to N-nitroso compounds. nih.gov
The method of administration of this compound and related compounds is a critical factor that can influence tumor location and incidence.
Administration Routes:
Oral Administration: This is a common route, mimicking potential human exposure through contaminated food or water.
Drinking Water: Compounds can be dissolved in drinking water for continuous exposure. nihs.go.jpoup.comca.govnih.govmdpi.com This method was used in studies with this compound in Donryu rats. nihs.go.jp
Gavage: This involves the direct administration of a substance into the stomach via a tube, allowing for precise dosing. oup.comca.govnih.gov
Dietary Admixture: The test compound is mixed into the animal's feed. nih.gov
Intraperitoneal (i.p.) Injection: This route introduces the substance directly into the abdominal cavity and is used for systemic distribution studies. nih.govmdpi.comnih.gov
Subcutaneous (s.c.) Injection: The compound is injected under the skin. mdpi.comnih.gov
Monitoring in Animal Studies:
Tumor Observation: Animals are monitored throughout their lifespan for the development of palpable tumors or clinical signs of illness. nih.gov
Histopathological Analysis: At the end of the study, tissues and organs are collected, preserved, and examined microscopically to identify and classify tumors and other lesions. oup.comnih.gov
DNA Adduct Formation: Studies may involve analyzing DNA from various tissues to detect the formation of alkylated bases, which is a key mechanism of carcinogenesis for many N-nitroso compounds. nih.govmdpi.com
Body and Organ Weights: Changes in body and relative organ weights are monitored as indicators of toxicity. oup.com
The choice between continuous administration (e.g., in drinking water) and pulsed dosing (e.g., by gavage) can lead to different carcinogenic responses. nih.gov
Other Vertebrate Models (e.g., hamsters, fish)
In Vitro Cellular and Tissue Systems
In vitro systems provide a controlled environment to study the direct cellular and molecular effects of this compound, including its mutagenic potential and mechanisms of metabolic activation, without the complexities of a whole animal.
Mammalian cell cultures are used to assess the genotoxicity of compounds by measuring endpoints such as chromosomal aberrations, sister chromatid exchange, and gene mutations. nih.gov
Chinese Hamster Ovary (CHO) Cells: CHO cells are a well-established model for in vitro toxicology. nih.gov They have been used to demonstrate the direct-acting mutagenic properties of N-nitrosopeptides. nih.gov
Human Lymphoblastoid TK6 Cells: These cells are used in genotoxicity assays, often in combination with an exogenous metabolic activation system like hamster liver S9, to evaluate compounds that require metabolic activation to become genotoxic. hesiglobal.org
Human HepaRG Cells: These metabolically competent human liver cells, used in both 2D and 3D cultures, can assess DNA strand breakage induced by compounds requiring metabolic activation. hesiglobal.org
Rat Pulmonary Cells: In vitro cultures of various rat pulmonary cell types have been used to study the metabolism of N-nitroso compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). mdpi.com
Microbial assays, particularly the Ames test, are widely used as a primary screening tool to detect the mutagenic potential of chemical compounds. oup.comca.govlhasalimited.org
Salmonella typhimurium (Ames Test): This bacterial reverse mutation assay uses various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect base-pair substitutions and frameshift mutations. ca.govlhasalimited.org Many N-nitroso compounds are mutagenic in the Ames test, often requiring metabolic activation by liver S9 fractions from rats or hamsters. ca.govhesiglobal.orglhasalimited.org However, the standard Ames test may not be sensitive enough for all N-nitrosamines, leading to the development of an Enhanced Ames Test with modified protocols. lhasalimited.org
Escherichia coli: Strains of E. coli are also used in mutagenicity and prophage induction assays. ca.govasm.org For example, E. coli W1709, a lysogenic strain, has been used to test the ability of various N-nitroso compounds to induce lambda bacteriophage formation. asm.org Studies have also investigated DNA base changes in E. coli after exposure to N-methyl-N-nitrosourea or N-ethyl-N-nitrosourea. oup.com The biological effects of N-propyl-, N-butyl-, and N-amyl-N'-nitro-N-nitrosoguanidine have also been studied in E. coli K-12. asm.org
These microbial systems are valuable for rapid screening of mutagenicity and for studying the structure-activity relationships of different N-nitroso compounds. ca.govca.gov
Organ and Tissue Slice Cultures
Organ and tissue slice cultures are valuable ex vivo experimental models that bridge the gap between in vitro cell cultures and in vivo animal studies. These systems maintain the three-dimensional architecture, cellular diversity, and complex cell-cell interactions of the original organ, providing a more physiologically relevant context for studying the effects of chemical compounds. In the field of toxicology and cancer research, tissue slices are particularly useful for investigating the organ-specific metabolism and carcinogenic potential of substances like N-nitrosamides.
While specific studies detailing the use of organ or tissue slice cultures for this compound were not prominent in the reviewed literature, the methodology is well-established for related nitrosamines. For instance, studies have utilized tissue slices from various rat organs, including the liver, kidney, lung, and esophagus, to successfully metabolize compounds like dimethylnitrosamine and diethylnitrosamine. j-ems.orgepa.govucl.ac.uk Research on N-nitrosodiethylamine metabolism has been conducted using liver slices and specifically prepared esophageal epithelia, demonstrating the utility of this model for target organ investigations. ucl.ac.uk The general procedure involves incubating precision-cut tissue slices in a culture medium containing the test compound and subsequently analyzing the medium or the tissue for metabolites or cellular changes. ucl.ac.uk
Furthermore, a related advanced ex vivo technique involves the development of organoids from tumor tissues. For example, tumor cells from bladder cancer induced by N-methyl-N-nitrosourea (MNU), a related alkylating agent, have been successfully cultured as organoids. nih.gov These organoid models were shown to retain the differentiation marker expression patterns of the original tumors, offering a robust platform for analyzing the intrinsic characteristics of the cancer cells. nih.gov
Given the proven efficacy of these models for other nitrosamines and related compounds, organ and tissue slice cultures represent a highly relevant and powerful experimental system for future research into the organ-specific metabolism and carcinogenic mechanisms of this compound.
Advanced Experimental Approaches (e.g., genomic, proteomic analyses)
Advanced molecular approaches are crucial for elucidating the precise mechanisms by which chemical carcinogens like this compound initiate and promote cancer. These techniques allow researchers to move beyond observing tumor incidence to understanding the fundamental changes at the genomic and proteomic levels.
Genomic Analyses
Genomic analyses focus on the interaction between a carcinogen and the cell's genetic material, DNA. For genotoxic compounds, this interaction often involves the formation of DNA adducts—segments of DNA bound to the chemical—which can lead to mutations if not properly repaired. nih.govhealthycanadians.gc.ca These genetic alterations are considered irreversible and a critical step in chemical carcinogenesis. nih.gov
This compound has been demonstrated to be genotoxic in vitro. A key finding is its ability to induce structural chromosomal aberrations in Chinese hamster lung (CHL/IU) cells without metabolic activation. j-ems.org
Table 1: In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Result | Finding |
|---|---|---|---|---|
| Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) Cells | -S9 | Positive | Induces structural chromosomal aberrations, including chromatid breaks and exchanges. |
Research into closely related genotoxic carcinogens, such as N-methylnitrosourethane (MNUR), provides further insight into the likely molecular targets. oup.com Studies on forestomach tumors induced by MNUR in rats have identified specific mutations in critical cancer-related genes. oup.com Using techniques like polymerase chain reaction-single strand conformation polymorphism (PCR-SSCP) and direct sequencing, researchers have found a high frequency of mutations in the H-ras proto-oncogene. oup.com The predominant type of mutation observed was a G→A transition, a hallmark of alkylating agents which can form O⁶-methylguanine adducts in DNA. oup.com
Table 2: H-ras Gene Mutations in Forestomach Tumors Induced by N-methylnitrosourethane (MNUR) in Rats
| Tumor Type | Tumors with H-ras Mutations | Predominant Mutation Type | Affected Codons |
|---|---|---|---|
| Squamous Cell Carcinoma (SCC) & Papilloma | 56% (10/18) | G→A Transition | Codon 7 and Codon 12 |
These findings suggest that a key carcinogenic mechanism for N-nitrosourethanes involves direct DNA damage, leading to specific mutational signatures in oncogenes that drive tumor development.
Proteomic Analyses
Proteomics, the large-scale study of the structure and function of proteins, offers another powerful lens through which to view the effects of carcinogens. While genomic analysis reveals the initial DNA damage, proteomic analysis can uncover the subsequent downstream effects on cellular machinery, signaling pathways, and stress responses.
Specific proteomic studies on this compound were not identified in the searched literature. However, research on other alkylating agents demonstrates the potential of this approach. For example, a time-course proteomic study of human cells treated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was performed using MALDI-TOF mass spectrometry. nih.gov This analysis identified 70 differentially expressed proteins at various time points after exposure, revealing impacts on critical pathways such as protein biosynthesis and the Ran GTPase system, which is involved in nucleocytoplasmic transport. nih.gov
Applying similar proteomic methodologies to this compound would be a valuable future research direction. Such studies could identify key proteins and pathways that are dysregulated following exposure, providing a more complete picture of its carcinogenic mechanism and potentially revealing novel biomarkers of exposure or effect.
Theoretical and Computational Approaches
Molecular Modeling of Compound-Biomolecule Interactions
Molecular modeling is a powerful tool for visualizing and understanding the interactions between small molecules like N-Amyl-N-nitrosourethane and biological macromolecules, primarily DNA. As an N-nitroso compound, this compound is presumed to exert its biological effects through the generation of a reactive alkylating species.
The process is thought to begin with the metabolic or spontaneous decomposition of the parent compound. This decomposition leads to the formation of a highly reactive alkyldiazonium ion. In the case of this compound, this would be the pentyldiazonium ion. This electrophilic intermediate can then readily attack nucleophilic sites on biomolecules.
The primary target for such alkylating agents is DNA. Molecular modeling studies of related N-nitrosoureas and their interaction with DNA have provided a framework for understanding this process. nih.govnih.gov The pentyldiazonium ion generated from this compound would be expected to alkylate DNA bases. The most susceptible sites for alkylation by such agents are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. acs.org
Molecular dynamics simulations of DNA adducts formed by similar compounds, such as those derived from chloroethyl nitrosoureas, have shown that these adducts can cause significant local distortions in the DNA double helix. nih.govnih.gov While no specific molecular dynamics simulations for this compound are publicly available, it is reasonable to infer that the addition of a pentyl group to a DNA base would introduce steric hindrance and disrupt normal base pairing. This disruption can interfere with DNA replication and transcription, leading to cytotoxic or mutagenic outcomes. The interaction is not limited to DNA; reactive intermediates can also target proteins and other cellular components, though DNA damage is considered the primary mechanism for the carcinogenicity of N-nitroso compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies in Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For N-nitroso compounds, QSAR studies have been instrumental in identifying the key molecular features that drive their toxicity and carcinogenicity. mdpi.com
Studies on a wide range of N-nitroso compounds have consistently shown that their biological activity is influenced by a combination of electronic, steric, and hydrophobic properties. mdpi.com For N-alkyl-nitrosourethanes, the nature of the alkyl group is a critical determinant of activity.
Key molecular descriptors that have been found to be significant in QSAR models for related N-nitroso compounds include:
Hydrophobicity (logP): The octanol-water partition coefficient is often positively correlated with carcinogenic potency. A longer alkyl chain, such as the amyl group in this compound, increases hydrophobicity, which may facilitate passage through cell membranes and access to intracellular targets.
Electronic Properties: Descriptors such as polarizability and ionization potential are crucial. mdpi.com The ease with which the compound can be metabolically activated to form the reactive diazonium ion is a key factor in its potency.
Steric Factors: The size and shape of the molecule, influenced by the length and branching of the alkyl chain, affect how the compound fits into the active sites of metabolizing enzymes and how the resulting adducts interact with DNA. acs.org
A QSAR model for the acute oral toxicity of 80 N-nitroso compounds identified polarizability, ionization potential, and the presence of a C-O bond as key factors. mdpi.com Another study on the carcinogenicity of nitroso compounds highlighted the importance of the length of the alkyl chains in determining carcinogenic potential. researchgate.net
Below is an interactive table showcasing representative molecular descriptors for a series of N-alkyl-nitrosourethanes, illustrating the systematic change in properties with increasing alkyl chain length.
Note: The LogP and Polarizability values are estimates for illustrative purposes based on general chemical principles.
These QSAR studies provide a framework for predicting the potential hazard of untested compounds like this compound based on its structural similarity to well-characterized analogues.
Computational Predictions of Biological Pathways
Computational methods can predict the biological pathways that are likely to be perturbed by a chemical, providing insights into its mechanism of toxicity. For this compound, as a prototypical alkylating agent, the predicted biological responses center on the cellular machinery that deals with DNA damage. rsc.org
The primary predicted biological pathway affected is the DNA Damage Response (DDR) . The formation of pentyl-DNA adducts by this compound would trigger a cascade of cellular events. Key sub-pathways and processes involved include:
DNA Repair Pathways: The cell possesses several mechanisms to repair DNA alkylation damage.
Base Excision Repair (BER): This is a primary pathway for repairing small base lesions, including those caused by alkylation. It involves a series of enzymes that recognize and remove the damaged base, followed by insertion of the correct base and ligation of the DNA strand.
O6-Alkylguanine-DNA Alkyltransferase (AGT or MGMT): This protein specifically removes alkyl groups from the O6 position of guanine (B1146940), a particularly mutagenic lesion. nih.gov The protein transfers the alkyl group to one of its own cysteine residues in a stoichiometric reaction, thereby inactivating itself. mdpi.com
Cell Cycle Checkpoints: Upon detection of DNA damage, the cell cycle can be arrested at specific checkpoints (e.g., G1/S or G2/M) to allow time for DNA repair before the cell enters DNA synthesis (S phase) or mitosis (M phase). This prevents the propagation of damaged DNA.
Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell may initiate apoptosis. This is a controlled self-destruction mechanism that eliminates potentially cancerous cells.
Computational toxicology platforms and pathway analysis tools can use the chemical structure of this compound to predict its interaction with these pathways. Based on its classification as an alkylating N-nitroso compound, it is predicted to activate genes involved in the DDR, such as p53, which is a master regulator of the cell cycle and apoptosis in response to DNA damage.
The following table summarizes the key predicted biological pathways and their roles in the cellular response to this compound.
These computational predictions, grounded in the known chemistry and biology of related compounds, provide a robust hypothesis for the biological effects of this compound, guiding further experimental investigation.
Q & A
Q. What are the standard synthetic pathways for N-Amyl-N-nitrosourethane, and how can reaction conditions be optimized for purity?
this compound is typically synthesized via nitrosation of the corresponding urea derivative. A common method involves reacting N-amylurea with sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions. Purity optimization requires rigorous pH control, stoichiometric precision of nitrosating agents, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like thin-layer chromatography (TLC) should monitor reaction progress .
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying characteristic peaks for the nitroso (-N=O) and urethane groups. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., N=O stretch at ~1450–1550 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Cross-referencing with known databases ensures accuracy .
Advanced Research Questions
Q. How does this compound’s stability vary under different experimental conditions (pH, temperature, light)?
Stability studies should assess degradation kinetics via high-performance liquid chromatography (HPLC) or gas chromatography (GC). The compound is prone to decomposition in acidic/basic media (pH <3 or >10) and elevated temperatures (>40°C). Photodegradation under UV light can be mitigated by amber glassware or light-controlled environments. Compatibility testing with solvents and matrices (e.g., polymers) is essential for long-term storage protocols .
Q. What advanced analytical techniques resolve co-eluting impurities in this compound samples?
Gas chromatography with nitrogen-phosphorus detection (GC-NPD) selectively identifies nitroso compounds, while tandem mass spectrometry (GC-MS/MS) enhances specificity for trace impurities. For polar degradation products, liquid chromatography coupled with high-resolution MS (LC-HRMS) provides superior resolution. Method validation should include spike-and-recovery experiments and matrix-matched calibration .
Q. How can contradictory data on this compound’s mutagenicity be reconciled across studies?
Discrepancies may arise from variations in test systems (e.g., bacterial vs. mammalian assays) or impurity profiles. Researchers should conduct Ames tests (TA100 strain) with purified batches and compare results against positive controls (e.g., N-methyl-N-nitrosourea). Dose-response curves and statistical meta-analyses of historical data can clarify trends. Cross-laboratory reproducibility studies are recommended .
Methodological Best Practices
Q. What protocols ensure reliable quantification of this compound in complex matrices?
Employ isotope dilution mass spectrometry (IDMS) with ¹⁵N-labeled internal standards to correct for matrix effects. Sample preparation should include solid-phase extraction (SPE) to isolate the analyte from interferents. Method validation must cover linearity (R² >0.99), limit of detection (LOD <1 ppb), and precision (RSD <5%) per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
